7-Chloro-1-heptanol

Vue d'ensemble

Description

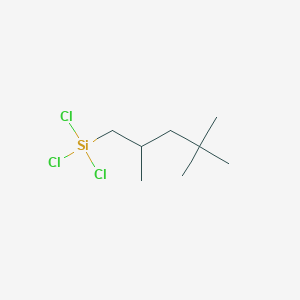

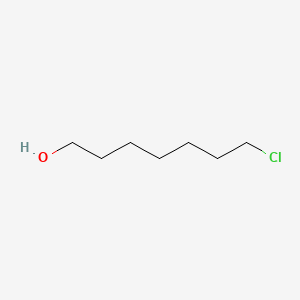

7-Chloro-1-heptanol is a chemical compound with the molecular formula C7H15ClO . It has an average mass of 150.646 Da and a monoisotopic mass of 150.081146 Da . It is primarily used as an intermediate in the synthesis of several active pharmaceutical ingredients .

Synthesis Analysis

The synthesis of this compound Acetate, a derivative of this compound, involves several steps, including the reaction of 7-Chloroheptanol with acetic anhydride in the presence of a catalyst .Molecular Structure Analysis

The systematic name of this compound is 7-Chloroheptan-1-ol . The structure of the molecule can be represented by the SMILES stringC(CCCO)CCCCl . Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with a hydrogen halide to produce an alkyl halide and water . The order of reactivity of the hydrogen halides is HI > HBr > HCl .Physical And Chemical Properties Analysis

This compound is a colorless, oily liquid at room temperature . It has a boiling point of approximately 213.6±23.0 °C at 760 mmHg . It has a density of 1.0±0.1 g/cm3 . It has a flash point of 96.5±18.0 °C .Applications De Recherche Scientifique

Biosynthesis Applications

(S)-1-chloro-2-heptanol , a closely related chemical, plays a significant role in the biosynthesis of Treprostinil, a drug used for treating primary pulmonary hypertension. A new strain of fungus, Curvularia hominis B-36, was discovered to facilitate the asymmetric reduction of 1-chloro-2-heptanone to (S)-1-chloro-2-heptanol, showcasing an environmentally friendly and efficient biosynthetic process (Xu et al., 2022).

Chemical Interaction Studies

The binary mixtures of 1-heptanol with various chloroethanes and chloroethylenes were studied to understand their viscosity and volume interactions. These studies reveal insights into the self-association of 1-heptanol and the nature of interactions in such mixtures (Iloukhani & Samiey, 2005).

Mécanisme D'action

Target of Action

It’s known that this compound is primarily used as an intermediate in the synthesis of several active pharmaceutical ingredients .

Mode of Action

It’s likely that the compound interacts with its targets in a way that facilitates the synthesis of other active pharmaceutical ingredients .

Safety and Hazards

Orientations Futures

7-Chloro-1-heptanol Acetate, a derivative of this compound, has shown promising results in various applications . It has potential in several therapeutic areas, including oncology, infectious diseases, and cardiovascular diseases . It can be used as an intermediate in the synthesis of several drugs, including antifungal agents, antiviral agents, and anticancer agents .

Analyse Biochimique

Biochemical Properties

7-Chloro-1-heptanol plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, facilitating different biochemical processes. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions, where it undergoes conversion to other metabolites. The interaction with these enzymes often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the fluidity of cell membranes, which in turn impacts membrane-bound receptors and signaling molecules. This can lead to changes in the phosphorylation status of proteins involved in signal transduction pathways, ultimately affecting cellular responses such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity. For instance, it has been shown to inhibit certain kinases by binding to their active sites, preventing substrate access and subsequent phosphorylation events. Additionally, this compound can modulate gene expression by interacting with transcription factors or altering chromatin structure, thereby influencing the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, including changes in energy production and oxidative stress levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function. At high doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while deviations from this range lead to adverse outcomes. Toxicological studies in animal models have highlighted the importance of dose optimization to minimize adverse effects while maximizing therapeutic benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. It can undergo oxidation to form corresponding aldehydes and acids, which are further metabolized through standard biochemical pathways. These metabolic processes are often catalyzed by enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases. The involvement of this compound in these pathways can influence metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, it may interact with specific transporters or binding proteins that facilitate its movement within the cell. The localization and accumulation of this compound in specific cellular compartments can influence its activity and function, impacting overall cellular responses .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in lipid metabolism or energy production. The precise localization of this compound within the cell can determine its specific biochemical roles and effects on cellular processes .

Propriétés

IUPAC Name |

7-chloroheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNLUCKAZIFDLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2069070 | |

| Record name | 1-Heptanol, 7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55944-70-2 | |

| Record name | 7-Chloro-1-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55944-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptanol, 7-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055944702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanol, 7-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptanol, 7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.